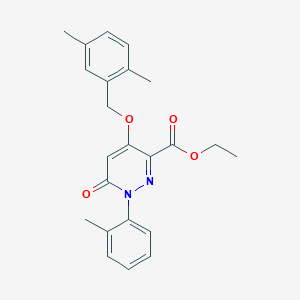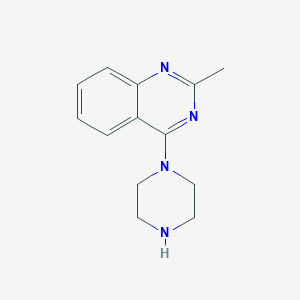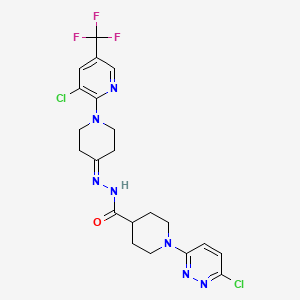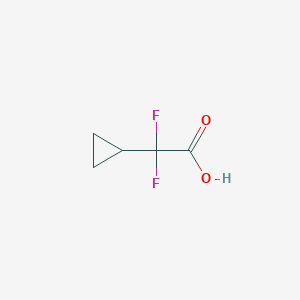
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Mecanismo De Acción
Target of Action
Related pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities . These compounds are known to interact with the Leishmania major pteridine reductase 1 (LmPTR1) protein , which plays a crucial role in the survival and proliferation of the Leishmania parasite.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may bind to the active site of the LmPTR1 protein, inhibiting its function and leading to the death of the parasite.
Biochemical Pathways
The inhibition of lmptr1 can disrupt the folate pathway in leishmania parasites, affecting their survival and proliferation .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs . This suggests that (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol may also exhibit significant antiparasitic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-3,5-dichloropyrazole with formaldehyde under basic conditions to yield the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (5-chloro-1-methyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: Formation of 1-methyl-4-hydroxymethylpyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparación Con Compuestos Similares
Similar Compounds
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with an additional methyl group at the 3-position.
(5-chloro-1-methyl-1H-pyrazol-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(5-chloro-1-methyl-1H-pyrazol-4-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis
Propiedades
IUPAC Name |
(5-chloro-1-methylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFKGUGTNUCDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2775827.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2775831.png)
![3-[(2E)-3-(dimethylamino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2775832.png)
![5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2775833.png)
![Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2775834.png)
![(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2775835.png)
![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)

